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Compound of Interest

Compound Name: Di-p-tolyl sulfone

Cat. No.: B1329337

Introduction

Di-p-tolyl sulfone is a symmetrical diaryl sulfone with the chemical formula (CH3zCeH4)2SOx. It
is a solid organic compound utilized in various chemical syntheses.[1][2][3] A thorough
understanding of its spectroscopic properties is fundamental for its identification,
characterization, and quality control in research and industrial applications. This technical guide
provides a detailed overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and
Mass Spectrometry (MS) data for di-p-tolyl sulfone, along with the experimental protocols for
acquiring such data.

Data Presentation
The spectroscopic data for di-p-tolyl sulfone are summarized in the following tables.
Table 1: *H NMR Spectroscopic Data (Expected)

Note: Experimentally verified *H NMR data for di-p-tolyl sulfone was not definitively available
in the referenced search results. The following data is predicted based on the symmetrical
structure of the molecule and known chemical shifts for p-substituted aromatic compounds.
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
Aromatic Protons
~7.8 Doublet 4H
(ortho to SO2)
Aromatic Protons
~7.3 Doublet 4H
(meta to SO2)
~2.4 Singlet 6H Methyl Protons (-CHs)

Table 2: 13C NMR Spectroscopic Data (Expected)

Note: Experimentally verified 13C NMR data for di-p-tolyl sulfone was not definitively available
in the referenced search results. The following data is predicted based on the symmetrical
structure of the molecule and known chemical shifts for similar compounds.[4]

Chemical Shift (6, ppm) Assignment

~144 Quaternary Carbon (para to SO2)
~138 Quaternary Carbon (ipso to SOz2)
~130 Aromatic CH (meta to SO2)

~128 Aromatic CH (ortho to SO2)

~21 Methyl Carbon (-CH3)

Table 3: IR Spectroscopic Data
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Wavenumber (cm~?) Intensity Assignment

~3050 Medium Aromatic C-H stretch

~2920 Weak Aliphatic C-H stretch (methyl)
~1595 Medium Aromatic C=C stretch

~1320 Strong Asymmetric SOz stretch
~1150 Strong Symmetric SO2 stretch

815 Strong p-disubstituted benzene C-H

bend (out-of-plane)

Table 4: Mass Spectrometry (Electron lonization) Data[5]

m/z Relative Intensity Assighment
246 High [M]* (Molecular lon)
M - C7H7]* (Loss of tolyl
155 High M- 7RI ( Y
group)
91 High [C7H7]* (Tolyl cation)
CsHs]* (Fragment of tolyl
65 Medium [C=he]" (Frag Y

group)

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

o Sample Preparation: Approximately 10-20 mg of di-p-tolyl sulfone is dissolved in about 0.7

mL of a deuterated solvent, typically deuterated chloroform (CDCIs), inside a clean NMR

tube.[2] The sample is gently agitated to ensure complete dissolution.
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 Instrumentation: A high-field NMR spectrometer, for instance, a 400 MHz instrument for *H
NMR and a 100 MHz for 13C NMR, is utilized.

o Data Acquisition:

o The instrument is tuned and the magnetic field is shimmed to achieve optimal
homogenetity.

o For H NMR, a standard pulse sequence is used to acquire the spectrum.

o For 3C NMR, a proton-decoupled pulse sequence is typically employed to simplify the
spectrum and enhance the signal-to-noise ratio.

o The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.
2. Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology (KBr Pellet Method):

o Sample Preparation: A small amount of di-p-tolyl sulfone (1-2 mg) is finely ground with
approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar
and pestle. The mixture is then compressed in a die under high pressure to form a thin,
transparent pellet.

e Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.
o Data Acquisition:
o A background spectrum of a pure KBr pellet is first recorded.

o The KBr pellet containing the sample is then placed in the sample holder of the
spectrometer.

o The infrared spectrum is recorded, typically in the range of 4000-400 cm~1. The
background spectrum is automatically subtracted from the sample spectrum to yield the
final spectrum of the compound.
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3. Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (Electron lonization):

o Sample Introduction: A small amount of the solid di-p-tolyl sulfone is introduced into the
mass spectrometer, typically via a direct insertion probe. The sample is then heated under
vacuum to induce vaporization.[5]

« lonization: In the ion source, the gaseous molecules are bombarded with a high-energy
electron beam (typically 70 eV). This causes the molecules to lose an electron, forming a
positively charged molecular ion ([M]*), and also induces fragmentation.

e Analysis: The resulting ions are accelerated and separated based on their mass-to-charge
ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

o Detection: The separated ions are detected, and their abundance is plotted against their m/z
value to generate the mass spectrum.

Visualization

The following diagram illustrates the workflow and the information derived from each
spectroscopic technique in the structural elucidation of di-p-tolyl sulfone.
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Spectroscopic Analysis of Di-p-tolyl sulfone

Spectroscopic Techniques
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Di-p-tolyl sulfone

Structure
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Caption: Workflow for the structural elucidation of Di-p-tolyl sulfone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1329337#spectroscopic-data-of-di-p-tolyl-sulfone-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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